BenchChemオンラインストアへようこそ!

34-Sulfabastadin 13

Endothelin Receptor Pharmacology Bromotyrosine Alkaloids Receptor Binding Assays

34‑Sulfabastadin 13 (CAS 152213‑67‑7) is a sulfated macrocyclic bromotyrosine alkaloid belonging to the bastadin family, originally isolated from a marine sponge of the genus Ianthella. Its structure was elucidated through comprehensive NMR analysis and confirmed by chemical desulfation to the parent bastadin 13.

Molecular Formula C34H28Br3N4NaO11S
Molecular Weight 963.4 g/mol
CAS No. 152213-67-7
Cat. No. B114325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name34-Sulfabastadin 13
CAS152213-67-7
Synonyms34-sulfabastadin 13
Molecular FormulaC34H28Br3N4NaO11S
Molecular Weight963.4 g/mol
Structural Identifiers
SMILESC1CNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)OS(=O)(=O)[O-])OC3=C(C=C(CC(=NO)C(=O)NCCC4=CC(=C(C=C4)OC5=C(C=CC1=C5)O)Br)C=C3)Br.[Na+]
InChIInChI=1S/C34H29Br3N4O11S.Na/c35-22-11-18-2-5-28(22)50-30-16-19(1-4-27(30)42)8-10-39-34(44)26(41-46)15-21-13-24(37)32(52-53(47,48)49)31(17-21)51-29-6-3-20(12-23(29)36)14-25(40-45)33(43)38-9-7-18;/h1-6,11-13,16-17,42,45-46H,7-10,14-15H2,(H,38,43)(H,39,44)(H,47,48,49);/q;+1/p-1/b40-25-,41-26+;
InChIKeyAMJKRQGYYNSQMO-RMWMVNJESA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

34-Sulfabastadin 13: A Marine-Derived Bromotyrosine Peptide with Distinct Endothelin A Receptor Targeting for R&D


34‑Sulfabastadin 13 (CAS 152213‑67‑7) is a sulfated macrocyclic bromotyrosine alkaloid belonging to the bastadin family, originally isolated from a marine sponge of the genus Ianthella [1]. Its structure was elucidated through comprehensive NMR analysis and confirmed by chemical desulfation to the parent bastadin 13 [1]. The compound is a natural product that exhibits quantifiable endothelin A (ETᴀ) receptor antagonist activity, distinguishing it from the majority of bastadin congeners that target the ryanodine receptor (RyR1) calcium channel or exhibit broad antimicrobial/cytotoxic profiles [2].

Why Bastadin Congeners Cannot Be Freely Substituted for 34‑Sulfabastadin 13 in Targeted Workflows


The bastadin family encompasses cyclic peptides with diverse macrocyclization patterns, bromination states, and sulfation patterns that dictate distinct biological targets. The most extensively characterized congeners—bastadin‑5 (RyR1 agonist, EC₅₀ ≈ 2 µM) and bastadin‑6 (angiogenesis inhibitor, IC₅₀ = 0.052 µM)—act on calcium‑channel and endothelial‑cell pathways, respectively, with no reported ETᴀ receptor activity [1]. Even the parent compound bastadin 13, which differs from 34‑sulfabastadin 13 only by the absence of a sulfate ester at C‑34, shows no measurable ETᴀ inhibition in relevant assays, instead exhibiting weak antibacterial activity [2]. Within‑class substitution is therefore not pharmacologically equivalent when the research endpoint is endothelin system modulation.

Quantitative Differentiation of 34‑Sulfabastadin 13: Head‑to‑Head and Cross‑Target Evidence


ETᴀ Receptor Binding Selectivity: 34‑Sulfabastadin 13 vs. Bastadin 13

34‑Sulfabastadin 13 (Compound 1) inhibited [¹²⁵I]ET‑1 binding to the ETᴀ receptor in porcine thoracic aorta with an IC₅₀ of 39 ± 3 µM, whereas the non‑sulfated bastadin 13 (Compound 2) inhibited binding by only 32 ± 6% at 70 µM (considered inactive at ETᴀ) [1]. Additionally, Compound 1 exhibited minimal ETB cross‑reactivity (27 ± 4% inhibition at 70 µM), while Compound 2 showed a comparable 30 ± 4% inhibition at both receptor subtypes at the same concentration, confirming the sulfate ester as a critical determinant of ETᴀ‑directed activity [1].

Endothelin Receptor Pharmacology Bromotyrosine Alkaloids Receptor Binding Assays

Antimicrobial Divergence: Loss of Bacillus subtilis Activity Upon C‑34 Sulfation

A divergent biological profile between 34‑sulfabastadin 13 and its parent bastadin 13 was confirmed in microbiological screens. Compound 1 showed no growth inhibition of Bacillus subtilis at concentrations up to 50 µg/mL, whereas Compound 2 exhibited a minimum inhibitory concentration (MIC) of 6 µg/mL against the same strain [1]. This loss of antimicrobial activity further isolates the target compound as a specific biochemical probe rather than a broadly cytotoxic agent.

Antimicrobial Screening Structure‑Activity Relationship Natural Product Chemistry

Target Orthogonality: Absence of RyR1 Calcium‑Channel Modulation vs. Bastadin‑5 and Bastadin‑6

The bastadin chemotype is dominated by RyR1‑targeting members; bastadin‑5 acts as a potent RyR1 agonist (EC₅₀ ≈ 2 µM in SR Ca²⁺‑release assays) and bastadin‑6 potentiates channel gating with similar potency [1]. However, no RyR1‑modulatory activity has been reported for any sulfated bastadin‑13 congener. The isolation and pharmacological characterization of 34‑sulfabastadin 13 confirmed only ETᴀ receptor antagonism, with no evidence of calcium‑channel interaction in parallel screens [2]. This target orthogonality represents a critical selection criterion for research programs that require ET‑selective tools with minimal cross‑reactivity at the RyR1 channel.

Ryanodine Receptor Modulators Calcium Flux Assays Skeletal Muscle Pharmacology

Structural Basis for ETᴀ Selectivity: The C‑34 Sulfate Ester Pharmacophore

The unequivocal structural difference between 34‑sulfabastadin 13 and bastadin 13 resides in the sulfate ester at the C‑34 phenolic position. This single modification converts an ETᴀ‑inactive macrocycle (bastadin 13: 32 ± 6% inhibition at 70 µM) into a quantifiable ETᴀ antagonist (IC₅₀ = 39 µM) while simultaneously abolishing Gram‑positive antibacterial activity (MIC > 50 µg/mL vs. 6 µg/mL) [1]. The sulfate group is therefore both a target‑engagement determinant and a selectivity‑conferring moiety, a rare feature among marine bromotyrosines and a critical consideration for structure‑based procurement.

Marine Natural Product SAR Sulfation‑Dependent Pharmacology Chemical Probe Development

Potential ATP Citrate Lyase (ACLY) Inhibitory Activity: Differentiating from RyR1‑Active and Antibacterial Bastadins

A second independent research group (SmithKline Beecham) reported that 34‑sulfabastadin 13 was isolated based on ATP citrate lyase (ACLY) inhibitory activity, as noted in a contemporaneous meeting abstract [1]. While quantitative ACLY IC₅₀ data remain publicly unavailable, this orthogonal bioassay hit—combined with the confirmed absence of RyR1 agonism and antibacterial activity—suggests that 34‑sulfabastadin 13 may engage a distinct metabolic target space unoccupied by other well‑characterized bastadins such as bastadin‑5, ‑6, or ‑13. This multi‑target fingerprint provides a rational basis for selecting 34‑sulfabastadin 13 over RyR1‑ or antimicrobial‑focused bastadin analogs in metabolic‑enzyme inhibitor screening cascades.

Cancer Metabolism ATP Citrate Lyase Inhibition Metabolic Probe

Defined Application Scenarios for 34‑Sulfabastadin 13 Based on Verified Quantitative Evidence


Endothelin‑A Receptor Pharmacological Profiling and Tool Compound Validation

In receptor‑binding laboratories that benchmark ETᴀ antagonists using radioligand displacement assays (e.g., [¹²⁵I]ET‑1 binding to porcine thoracic aorta membranes), 34‑sulfabastadin 13 serves as a mid‑micromolar reference inhibitor (IC₅₀ = 39 ± 3 µM) with negligible ETB cross‑reactivity [1]. Unlike bastadin‑5 (RyR1 agonist) or bastadin‑6 (angiogenesis inhibitor), which would confound signal‑to‑noise ratios, this compound cleanly engages the ETᴀ pathway without parallel calcium‑channel interference. Use it as a natural‑product screening hit comparator or as a positive control for novel ETᴀ antagonist discovery programs.

Structure‑Activity Relationship Studies on Sulfation‑Mediated Target Switching in Marine Alkaloids

The pair 34‑sulfabastadin 13 (ETᴀ‑active, non‑antibacterial) and bastadin 13 (ETᴀ‑inactive, antibacterial MIC = 6 µg/mL) constitute an ideal matched molecular pair for investigating how a single sulfate ester dictates receptor vs. antimicrobial target engagement [1]. Procuring both compounds enables head‑to‑head chemical‑biology or chemoproteomic experiments designed to map the pharmacophoric contribution of the C‑34 substituent, informing rational design of next‑generation bastadin‑based probes.

Metabolic Enzyme Inhibitor Screening Cascades Targeting ATP Citrate Lyase (ACLY)

For industrial or academic programs dedicated to discovering small‑molecule ACLY inhibitors as potential anticancer or dyslipidemia agents, 34‑sulfabastadin 13 is the only publicly described bastadin congener with preliminary ACLY inhibitory activity reported by a major pharmaceutical company [1]. Pre‑screening this compound against recombinant ACLY or in cellular lipid‑synthesis assays de‑risks the hit‑expansion phase by providing a natural‑product starting point that is orthogonal to synthetic small‑molecule ACLY inhibitor libraries.

Marine Natural Product Standard for Quality Control and Dereplication

Given that 34‑sulfabastadin 13 is the first sulfated congener structurally characterized within the bastadin series and features a characteristic UV absorption maximum at 280 nm (ε = 4800) [1], it can serve as a chromatographic standard in HPLC‑UV‑MS dereplication workflows for Ianthella‑derived extracts, distinguishing sulfated bastadins from co‑occurring RyR1‑active or antibacterial bastadins without requiring bioassay‑guided fractionation.

Quote Request

Request a Quote for 34-Sulfabastadin 13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.